Citronellol

Description

This compound has been reported in Ambrosiozyma monospora, Artemisia princeps, and other organisms with data available.

3,7-Dimethyl-6-octen-1-ol is a metabolite found in or produced by Saccharomyces cerevisiae.

alcohol form of citronellal; found in rose oil; RN given refers to parent cpd without isomeric designation; structure

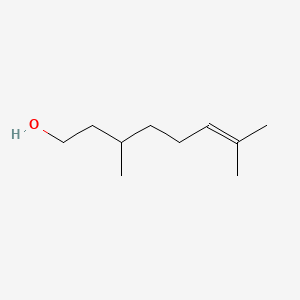

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVPMAAFGQKVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026726 | |

| Record name | Citronellol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid with a sweet floral odor; [EPA BRADs] Colorless liquid with a rose-like odor; [Acros Organics MSDS], colourless oily liquid; rose-like aroma | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | dl-Citronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224 °C, BP: 108-109 °C at 10 mm Hg; specific gravity: 1.4576 at 18/4 °C /(-)-Form/ | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 200 mg/L at 25 °C, In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C, Soluble in fixed oils, propylene glycol; insoluble in glycerin, Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | dl-Citronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8550 g/cu cm at 20 °C, 0.850-0.860 | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | dl-Citronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg], 0.02 mm Hg at 25 °C | |

| Record name | Citronellol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid | |

CAS No. |

106-22-9 | |

| Record name | Citronellol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CITRONELLOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565OK72VNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

<-20 °C | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

(S)-(-)-Citronellol: A Comprehensive Technical Guide

Executive Summary

(S)-(-)-Citronellol is a naturally occurring acyclic monoterpenoid alcohol valued for its distinct, pleasant floral aroma.[1][2] As the levorotatory enantiomer, it is a key constituent in the essential oils of plants like rose and geranium.[2][3][4] Beyond its extensive use in the fragrance and flavor industries, its chiral nature makes it a valuable building block in asymmetric synthesis for pharmaceuticals and other fine chemicals.[5][6] This guide provides an in-depth analysis of the essential chemical and physical properties of (S)-(-)-Citronellol, offering a critical resource for researchers, chemists, and drug development professionals. We will explore its structural identity, detailed physicochemical and spectroscopic characteristics, safety protocols, and natural origins, supported by validated experimental methodologies and authoritative references.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all chemical research. (S)-(-)-Citronellol is systematically identified by a set of unique descriptors that define its atomic composition, connectivity, and spatial arrangement.

The structure consists of a C10 carbon chain (an octene backbone) with a hydroxyl group at position 1, and methyl groups at positions 3 and 7.[7] The "(S)" designation specifies the stereochemistry at the chiral center (carbon 3), and the "(-)" indicates its levorotatory optical activity.

Table 1: Chemical Identifiers for (S)-(-)-Citronellol

| Identifier | Value | Source(s) |

| IUPAC Name | (3S)-3,7-Dimethyloct-6-en-1-ol | [8] |

| CAS Number | 7540-51-4 | [1][8][9] |

| Molecular Formula | C₁₀H₂₀O | [7][8][9] |

| Molecular Weight | 156.27 g/mol | [8][9][10] |

| InChI Key | QMVPMAAFGQKVCJ-JTQLQIEISA-N | [9] |

| Synonyms | (-)-β-Citronellol, L-Citronellol, (S)-(-)-3,7-Dimethyl-6-octen-1-ol, β-Rhodinol | [5][8][10][11] |

Physicochemical Properties

The physical and chemical properties of (S)-(-)-Citronellol dictate its behavior in various applications, from its aroma profile in fragrances to its reactivity in chemical synthesis.

Physical State and Organoleptic Properties

(S)-(-)-Citronellol is a colorless, oily liquid at standard temperature and pressure.[7][9] It is characterized by a fresh, floral, rose-like scent.[12] The levorotatory isomer is noted for having a sweet, peach-like flavor, distinguishing it from the bitter taste of its dextrorotatory counterpart.[7][13]

Core Physical Constants

Quantitative physical data is crucial for process design, quality control, and modeling. The following table summarizes the key physical properties of (S)-(-)-Citronellol.

Table 2: Key Physicochemical Properties of (S)-(-)-Citronellol

| Property | Value | Conditions | Source(s) |

| Boiling Point | 225-226 °C | at 1 atm | [9][10] |

| 109-111 °C | at 13 hPa | [9] | |

| Melting Point | < -20 °C | [7] | |

| Density | 0.855 g/cm³ | at 20 °C | [9] |

| Refractive Index (n_D) | 1.456 | at 20 °C | [10] |

| Specific Rotation [α]_D | -5.3° | at 18-20 °C | [7][10] |

| Flash Point | 101 °C | Closed cup (DIN 51758) | [9] |

| Water Solubility | 200 - 325.6 mg/L | at 20-25 °C (Slightly soluble) | [7][10] |

| Log P (Octanol/Water) | 3.66 - 3.91 | at 40 °C | [7][10] |

Solubility Profile

Based on its molecular structure—a primary alcohol with a significant ten-carbon aliphatic chain—(S)-(-)-Citronellol exhibits predictable solubility behavior. It is miscible with common organic solvents like ethanol and diethyl ether, and soluble in chloroform and most fixed oils.[7][10] Its solubility in water is slight, a direct consequence of the dominant hydrophobic character of its long carbon backbone relative to the single polar hydroxyl group.[7]

Optical Activity: A Defining Characteristic

The chirality of (S)-(-)-Citronellol is one of its most important features, influencing its biological activity and sensory properties. Its optical activity is quantified by measuring its specific rotation.

The Principle of Polarimetry

Optical rotation is measured using a polarimeter.[14] The instrument passes plane-polarized light (typically from a sodium D-line source, λ = 589 nm) through a sample.[15] An optically active compound like (S)-(-)-Citronellol will rotate this plane of light.[14] The direction and magnitude of this rotation are measured. A counter-clockwise rotation is designated as levorotatory (-), while a clockwise rotation is dextrorotatory (+).[16]

Experimental Protocol: Determination of Specific Rotation

The determination of specific rotation ([α]) is a fundamental quality control experiment. It requires careful control of experimental parameters to ensure reproducibility.[15][16]

Objective: To accurately measure the specific rotation of a neat sample of (S)-(-)-Citronellol.

Methodology:

-

Instrument Calibration: Ensure the polarimeter is calibrated. With an empty sample tube, the reading should be zero.

-

Sample Preparation: As (S)-(-)-Citronellol is a liquid, it can be measured "neat" (without a solvent).

-

Tube Filling: Carefully fill a 1-decimeter (1 dm) polarimeter tube with the (S)-(-)-Citronellol sample, ensuring no air bubbles are present in the light path.[14]

-

Temperature Control: Maintain the sample and instrument at a constant, specified temperature (e.g., 20 °C), as rotation can be temperature-dependent.[15]

-

Measurement: Place the tube in the polarimeter and measure the observed rotation (α). The reading is taken when the two halves of the visual field have equal intensity.[14]

-

Calculation: For a pure liquid, the specific rotation is calculated using the formula: [α] = α / (l × d) Where:

-

α = observed rotation in degrees.

-

l = path length in decimeters (dm).

-

d = density of the liquid in g/mL at the measurement temperature.[14]

-

Causality and Trustworthiness: This protocol is self-validating. The use of a standard path length (1 dm) and the correction for density normalizes the measurement, making specific rotation an intrinsic physical constant for the compound.[16] Strict temperature control is critical because density and molecular motion, which affect the interaction with polarized light, are temperature-dependent.[15]

Caption: Workflow for Determining Specific Rotation.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For (S)-(-)-Citronellol, NMR, IR, and Mass Spectrometry are key techniques for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. Key expected signals for citronellol include: a multiplet around 5.1 ppm for the vinylic proton (=CH-), a multiplet around 3.7 ppm for the two protons adjacent to the hydroxyl group (-CH₂OH), and several signals in the aliphatic region (0.9-2.2 ppm) corresponding to the methyl and methylene protons.[17]

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Distinct signals are expected for the two sp² carbons of the double bond (~124 ppm and ~131 ppm), the carbon bearing the hydroxyl group (~61 ppm), and the various sp³ carbons of the backbone and methyl groups.[18]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. For (S)-(-)-Citronellol, the two most characteristic absorptions are:

-

A strong, broad band centered around 3300-3400 cm⁻¹ , which is indicative of the O-H stretching vibration of the alcohol group. The broadening is due to intermolecular hydrogen bonding.

-

A medium-intensity band around 1670 cm⁻¹ corresponding to the C=C stretching vibration of the alkene.

Caption: Structure-Spectra Correlation Diagram.

Safety, Handling, and Storage

Proper handling of (S)-(-)-Citronellol is essential in a laboratory or industrial setting. It is classified as a combustible liquid.[9][19]

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)[10]

-

Hazard Statements:

Precautionary Measures:

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area. Wash hands thoroughly after handling.[21][22]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or a face shield.[11][20]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[9] Keep away from heat, sparks, and open flames.[22] It is incompatible with strong oxidizing agents.[19][22]

Natural Occurrence and Biosynthesis

(S)-(-)-Citronellol is a product of secondary metabolism in many aromatic plants.[23] It is particularly abundant in the essential oils of rose (Rosa damascena) where it can comprise 18–55% of the oil, and in geranium (Pelargonium graveolens).[3][4]

The biosynthesis in plants starts from geranyl diphosphate (GPP).[23][24] A multi-step enzymatic process involving geraniol synthase, an alcohol dehydrogenase, and an enantioselective reductase converts GPP first to geraniol, then to (S)-citronellal, and finally reduces it to (S)-(-)-citronellol.[24]

Applications in Research and Industry

The unique properties of (S)-(-)-Citronellol make it a versatile molecule with numerous applications:

-

Fragrance and Cosmetics: It is a staple ingredient in perfumery for its fresh, rosy scent and is used in a wide range of personal care products like lotions, soaps, and detergents.[2][13]

-

Flavoring Agent: Used in trace amounts to impart floral and citrus notes to food products.[2]

-

Chiral Building Block: As an optically pure compound, it serves as a valuable starting material in the asymmetric synthesis of more complex molecules, which is of particular interest in drug development.[5][6]

-

Biocontrol and Repellent: this compound is well-known for its insect-repelling properties, particularly against mosquitoes.[1][13]

-

Pharmacological Research: Studies have investigated its potential anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties.[6][25]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Science Learning Center. (n.d.). Determination of Specific Rotation. Retrieved from [Link]

-

PubChem. (n.d.). Citronellal. National Center for Biotechnology Information. Retrieved from [Link]

- Unknown Source. (n.d.).

-

The Good Scents Company. (n.d.). laevo-citronellol, 7540-51-4. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

-

Digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

-

Amrita Virtual Lab. (n.d.). To determine the specific rotation of a sugar using a polarimeter. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

- Preprints.org. (2025).

-

Essential Oils. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Manual - Specific Rotation of Sugar Using L - Polarimeter. Retrieved from [Link]

- BenchChem. (n.d.). The Occurrence and Analysis of this compound in Essential Oils: A Technical Guide.

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 106-22-9). Retrieved from [Link]

-

Solubility of Things. (n.d.). Citronellal. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis of (S)‐β‐this compound in Caladenia plicata. Retrieved from [Link]

- Unknown Source. (n.d.). This compound (C10H20O) properties.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035093). Retrieved from [Link]

- SciSpace. (2013).

- Filo. (2025). Optically pure (S)-(+)-citronellol from citronella oil has a specific rot...

-

ResearchGate. (n.d.). This compound, a monoterpene alcohol with promising pharmacological activities - A systematic review. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectra 1 H NMR of (a) citronellal 97,30% and (b) standard citronellal C. Retrieved from [Link]

- Preprints.org. (2025).

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (n.d.). Biomedical Perspectives of Citronellal: Biological Activities, Toxicological Profile and Molecular Mechanisms. Retrieved from [Link]

Sources

- 1. CAS 7540-51-4: L-Citronellol | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (-)-β-香茅醇 analytical standard | Sigma-Aldrich [sigmaaldrich.cn]

- 6. preprints.org [preprints.org]

- 7. This compound | C10H20O | CID 8842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. (S)-(-)-b-Citronellol for synthesis 7540-51-4 [sigmaaldrich.com]

- 10. BETA-RHODINOL | 7540-51-4 [chemicalbook.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. laevo-citronellol, 7540-51-4 [thegoodscentscompany.com]

- 13. This compound [essentialoil.in]

- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 15. digicollections.net [digicollections.net]

- 16. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 17. This compound(106-22-9) 1H NMR [m.chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. This compound CAS#: 106-22-9 [m.chemicalbook.com]

- 20. vigon.com [vigon.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. fishersci.com [fishersci.com]

- 23. preprints.org [preprints.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Occurrence, Biosynthesis, and Analysis of (R)-(+)-Citronellol: A Technical Guide

Introduction

(R)-(+)-Citronellol, an acyclic monoterpenoid, is a naturally occurring volatile organic compound of significant interest to the fragrance, flavor, and pharmaceutical industries. Its characteristic fresh, rosy, and citrus-like aroma makes it a valuable ingredient in a wide array of consumer products.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the natural sources and abundance of (R)-(+)-citronellol, delves into its biosynthetic pathways within plants, and presents detailed protocols for its extraction and quantitative analysis. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important natural product.

Part 1: Natural Sources and Abundance of (R)-(+)-Citronellol

(R)-(+)-Citronellol and its enantiomer, (S)-(-)-citronellol, are widespread in the plant kingdom, with their relative abundance varying significantly between species.[7][8] The (+)-isomer is more commonly found and is a principal component of citronella oils.[7][9] In contrast, the (-)-isomer is characteristic of rose and geranium oils.[7][9][10] The enantiomeric distribution is a critical factor in determining the authenticity and sensory profile of essential oils.

Table 1: Natural Sources and Abundance of Citronellol Enantiomers

| Essential Oil | Plant Species | (R)-(+)-Citronellol Abundance (%) | (S)-(-)-Citronellol Abundance (%) | Total this compound Abundance (%) |

| Citronella Oil (Java Type) | Cymbopogon winterianus | Predominant | Minor | 10-15[1] |

| Citronella Oil | Cymbopogon nardus | Predominant | Minor | Up to 50%[7] |

| Rose Oil | Rosa damascena | <1[10] | >99[10] | 18-55[1][7], 20-34[11], 16.2-57.8[12] |

| Geranium Oil | Pelargonium graveolens | Mixture | Mixture | 20-40+[1], 26.69[13], 29.7[14] |

| Palmarosa Oil | Cymbopogon martinii | Not specified | Not specified | 70-85[1][2] |

| Lemon Eucalyptus Oil | Eucalyptus citriodora | Not specified | Not specified | 30-80[1][2] |

Note: The exact composition of essential oils can vary depending on factors such as geographical origin, climate, harvest time, and distillation method.[15]

Part 2: Biosynthesis of (R)-(+)-Citronellol

The biosynthesis of this compound in plants is a complex enzymatic process that primarily occurs in the cytosol of glandular trichomes.[16] While the pathways can differ between species, research in rose-scented geranium (Pelargonium graveolens) has elucidated a multi-step conversion from geranyl diphosphate (GPP), a common precursor for monoterpenes.[16][17]

The proposed pathway involves the following key steps:

-

Geraniol Formation: Geranyl diphosphate (GPP) is converted to geraniol.

-

Oxidation to Citral: Geraniol is oxidized to form citral, which exists as a mixture of two isomers, geranial and neral.

-

Reduction to Citronellal: Citral is then reduced to citronellal by citral reductases (CIRs), which belong to the PRISE (progesterone 5β-reductase/iridoid synthase-like enzymes) family.[18][19] The stereoselectivity of these enzymes determines the enantiomeric composition of the resulting citronellal.[20]

-

Reduction to this compound: Finally, citronellal is reduced to this compound. The specific reductases involved in this final step can also exhibit enantioselectivity, ultimately influencing the final ratio of (R)-(+)- and (S)-(-)-citronellol.

Caption: Biosynthetic pathway of this compound enantiomers.

Part 3: Experimental Protocols for Extraction and Analysis

The accurate quantification of (R)-(+)-citronellol in natural matrices requires a robust analytical methodology. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice, often employing a chiral column to resolve the enantiomers.

Extraction of Essential Oil

Methodology: Hydrodistillation

-

Sample Preparation: Collect fresh plant material (e.g., leaves of Cymbopogon winterianus). Weigh approximately 100 g of the material.

-

Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.

-

Distillation: Place the plant material in the distillation flask with a sufficient volume of distilled water. Heat the flask to boiling and continue the distillation for 3-4 hours.

-

Oil Collection: The essential oil will be collected in the graduated tube of the Clevenger apparatus. After the distillation is complete, allow the apparatus to cool and carefully collect the oil.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate and store it in a sealed vial at 4°C in the dark until analysis.

Quantification of (R)-(+)-Citronellol by Chiral GC-MS

Methodology: Gas Chromatography-Mass Spectrometry

-

Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent such as hexane or dichloromethane.

-

Standard Preparation: Prepare a series of standard solutions of authentic (R)-(+)-citronellol and (S)-(-)-citronellol of known concentrations in the same solvent.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: Chiral capillary column (e.g., CycloSil-B, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 180°C at a rate of 3°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

Identification: Identify the peaks corresponding to (R)-(+)-citronellol and (S)-(-)-citronellol based on their retention times and by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantification: Construct a calibration curve for each enantiomer using the peak areas of the standard solutions. Calculate the concentration of each enantiomer in the essential oil sample based on its peak area and the calibration curve.

-

Caption: Workflow for the extraction and analysis of (R)-(+)-citronellol.

Part 4: Industrial Applications

The pleasant aroma and biological activities of (R)-(+)-citronellol have led to its widespread use in various industries:

-

Fragrance Industry: It is a key component in the formulation of perfumes, cosmetics, soaps, and detergents, imparting a fresh, rosy scent.[6][7]

-

Flavor Industry: (R)-(+)-Citronellol is used as a flavoring agent in food and beverages. The United States FDA considers this compound as generally recognized as safe (GRAS) for food use.[7]

-

Insect Repellent: It is a well-known natural insect repellent, particularly effective against mosquitoes, and is a major active ingredient in citronella oil-based repellents.[6][7]

-

Pharmaceutical and Nutraceutical Industries: Research has indicated potential antioxidant, anti-inflammatory, and antimicrobial properties of this compound, suggesting its potential application in the development of new therapeutic agents.[6]

-

Chemical Synthesis: (R)-(+)-Citronellol serves as a precursor for the synthesis of other valuable fragrance compounds, such as rose oxide.[7]

Conclusion

(R)-(+)-Citronellol is a valuable natural product with a diverse range of applications. Understanding its natural sources, biosynthesis, and having robust analytical methods for its quantification are crucial for quality control, product development, and further scientific investigation. This guide provides a foundational framework for professionals working with this important monoterpenoid. Continued research into its biosynthetic pathways may open up new avenues for its sustainable production through metabolic engineering and synthetic biology.[21]

References

-

Wikipedia. This compound. [Link]

-

PubChem. This compound. National Institutes of Health. [Link]

-

PubMed. Cytosolic geraniol and this compound biosynthesis require a Nudix hydrolase in rose-scented geranium (Pelargonium graveolens). [Link]

-

CIR Report Data Sheet. Safety Assessment of Rosa damascena-Derived Ingredients as Used in Cosmetics. [Link]

-

ResearchGate. Pelargonium graveolens. [Link]

-

Ukrainian Food Journal. Chemical composition of essential oil from Rosa Damascena mill., growing in new region of Bulgaria. [Link]

-

Typology. Damask Rose Essential Oil: What is its chemical composition?. [Link]

-

Tarbiat Modares University. Comparative Chemical Composition Analysis of Essential Oils in Different Populations of Damask Rose from Iran. [Link]

-

PubMed Central. An In-Depth Study on the Chemical Composition and Biological Effects of Pelargonium graveolens Essential Oil. [Link]

-

ResearchGate. This compound biosynthesis in pelargonium is a multi-step pathway involving PRISE enzymes. [Link]

-

American Chemical Society. (–)-Citronellol. [Link]

-

Oxford Academic. This compound biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes. [Link]

-

PubMed. Engineering Bienzymatic Cascade for Efficient Biosynthesis of Citronellal and this compound. [Link]

-

Genetics and Molecular Research. Chemical profile of essential oil in four Cymbopogon species grown in southern Brazil. [Link]

-

Preprints.org. Sustainable Biotechnological Production of this compound: Advances in Biosynthesis, Metabolic Engineering, and Applications. [Link]

-

Grasas y Aceites. Changes in the essential oil content and composition of pelargonium graveolens l'hér with different drying methods. [Link]

-

MPG.PuRe. This compound biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like. [Link]

-

National Institutes of Health. Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds. [Link]

-

ResearchGate. Volatile constituents of Cymbopogon nardus (Linn.) Rendle. [Link]

-

OUCI. Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds. [Link]

-

SciSpace. Analysis Of The Enantiomers Ratio Of Citronellal From Indonesian Citronella Oil Using Enantioselective Gas Chromatography. [Link]

-

Gabriella Oils. The Science of this compound. [Link]

-

Semantic Scholar. Characterization of citronella grass essential oil of Cymbopogon winterianus from Batang region, Indonesia. [Link]

-

The Perfumers Apprentice. This compound (Natural). [Link]

-

Van Aroma. This compound Natural. [Link]

-

Aromas Naturally. Citronella Essential Oil - 15 ml. [Link]

-

National Institute of Standards and Technology. This compound. [Link]

-

Taylor & Francis. This compound – Knowledge and References. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gabriellaoils.com [gabriellaoils.com]

- 3. Perfumers Apprentice - this compound (Natural) [shop.perfumersapprentice.com]

- 4. vanaroma.com [vanaroma.com]

- 5. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | C10H20O | CID 8842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acs.org [acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. specialchem.com [specialchem.com]

- 12. journals.modares.ac.ir [journals.modares.ac.ir]

- 13. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 14. An In-Depth Study on the Chemical Composition and Biological Effects of Pelargonium graveolens Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cytosolic geraniol and this compound biosynthesis require a Nudix hydrolase in rose-scented geranium (Pelargonium graveolens) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

- 19. pure.mpg.de [pure.mpg.de]

- 20. academic.oup.com [academic.oup.com]

- 21. Engineering Bienzymatic Cascade for Efficient Biosynthesis of Citronellal and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of Citronellol in Cymbopogon winterianus

An In-depth Technical Guide to the Biosynthesis of Citronellol in Cymbopogon winterianus

Foreword: The Aromatic Blueprint of Java Citronella

Cymbopogon winterianus, commonly known as Java citronella, is a cornerstone of the global fragrance and natural products industry. Its essential oil, a complex amalgam of volatile monoterpenoids, is prized for its characteristic citrusy, floral aroma. Central to this aromatic profile is this compound, a C10 acyclic monoterpene alcohol that serves not only as a key fragrance ingredient but also as a potent insect repellent and a valuable precursor for the synthesis of other aroma chemicals. Understanding the precise biochemical steps that govern its formation within the plant's cellular machinery is paramount for researchers aiming to enhance its yield through metabolic engineering, develop novel biocatalytic production systems, and explore its pharmacological potential.

This guide provides a detailed exploration of the this compound biosynthetic pathway in C. winterianus. Moving beyond a mere recitation of metabolic steps, we delve into the causality behind the pathway's operation, the experimental methodologies required to validate its components, and the broader context of terpenoid metabolism. This document is structured to serve as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative scientific evidence.

The Foundational Pathways: Sourcing the Isoprenoid Building Blocks

All terpenoids, including this compound, are synthesized from the universal five-carbon (C5) precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] Plants uniquely possess two distinct pathways for the synthesis of these building blocks, segregated into different cellular compartments.[2]

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway commences with acetyl-CoA and is primarily responsible for producing precursors for sesquiterpenes (C15), triterpenes (C30, e.g., sterols), and polyterpenes.[3][4][5]

-

The Methylerythritol Phosphate (MEP) Pathway: Housed within the plastids, the MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as its initial substrates.[2][6] This pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes (C10), diterpenes (C20, e.g., gibberellins), and tetraterpenes (C40, e.g., carotenoids).[7]

Given that this compound is a monoterpene, its biosynthesis in Cymbopogon winterianus originates from the plastidial MEP pathway.[8] This compartmentalization is a critical organizing principle in plant secondary metabolism, allowing for independent regulation and channeling of precursors toward different classes of terpenoids.

Constructing the Monoterpene Scaffold: From C5 Units to Geranyl Diphosphate

The first committed step in monoterpene biosynthesis involves the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) , yielding the C10 intermediate, geranyl diphosphate (GPP). GPP is the universal precursor for virtually all monoterpenes and represents a key branch point in the metabolic network.

The expression levels of GPPS can be a significant determinant of the overall flux towards monoterpene production. Transcriptomic studies in various Cymbopogon species have identified GPPS genes and correlated their expression with essential oil yield, underscoring their regulatory importance.[9]

The Terminal Steps: The Direct Conversion Pathway to this compound

The conversion of the central precursor GPP to this compound in C. winterianus is a focused and efficient process. While multiple theoretical routes exist, isotopic labeling studies have provided definitive evidence for a primary two-step conversion.[10]

Step 3a: Hydrolysis of GPP to Geraniol

The diphosphate moiety of GPP is first cleaved to yield the free alcohol, geraniol. This hydrolysis is catalyzed by a specific terpene synthase (TPS) , likely a Geraniol Synthase (GES) .[9][11] These enzymes are pivotal as they define the specific monoterpene skeleton that will be produced from the universal GPP precursor. The expression of GES genes is often tissue-specific and developmentally regulated, aligning with the peak accumulation of essential oils in the plant.

Step 3b: Reduction of Geraniol to this compound

The crucial final step is the stereospecific reduction of a double bond in the geraniol backbone to form this compound. Isotope ratio analysis in C. winterianus fed with labeled mevalonate confirmed that geraniol is the direct precursor to this compound.[10] This conversion is catalyzed by a reductase enzyme. While the specific enzyme in C. winterianus is yet to be fully characterized, strong evidence from other systems points to members of the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases as being responsible for this type of allylic alcohol reduction.[12] These enzymes utilize NADPH as a cofactor to deliver the hydride required for saturating the double bond.

The overall pathway, from the MEP pathway inputs to the final product, is visualized below.

Caption: Biosynthesis pathway of this compound in C. winterianus.

Quantitative Profile of C. winterianus Essential Oil

The biosynthetic pathway's output is a complex mixture of monoterpenoids. The table below presents a typical composition of essential oil extracted from the leaves of C. winterianus, highlighting the prominence of this compound and its direct biosynthetic neighbors.

| Compound | Class | Typical Relative Abundance (%) |

| Citronellal | Monoterpene Aldehyde | 31 - 36%[13][14][15] |

| Geraniol | Monoterpene Alcohol | 19 - 23%[13][14] |

| This compound | Monoterpene Alcohol | 9 - 12%[13][14][15] |

| Elemol | Sesquiterpene Alcohol | ~10%[15] |

| Limonene | Monoterpene | Variable, minor |

| Geranyl Acetate | Monoterpene Ester | Variable, minor |

Note: The conversion of geraniol to this compound is one of several key reactions. The plant also converts geraniol to geranial (a component of citral) and this compound can be oxidized to citronellal, creating a metabolic grid that balances the final composition of the essential oil.

Methodologies for Pathway Elucidation and Validation

The characterization of a biosynthetic pathway is a multi-faceted process requiring a combination of genomic, biochemical, and metabolomic approaches. The following protocols represent a self-validating system for identifying and confirming the function of genes involved in this compound biosynthesis.

Protocol 1: Transcriptome Analysis for Candidate Gene Discovery

-

Causality and Objective: To identify the genetic blueprint of the pathway, we must first find the candidate genes encoding the key enzymes (e.g., GES, reductases). Transcriptome sequencing (RNA-Seq) is a powerful hypothesis-generating tool that correlates gene expression levels with metabolite accumulation. By comparing tissues with high this compound content (e.g., young, actively growing leaves) to those with low content (e.g., senescent leaves or roots), we can pinpoint differentially expressed genes that are likely participants in the pathway.[16][17]

-

Step-by-Step Methodology:

-

Tissue Collection: Harvest young leaves (high essential oil content) and root tissues (no/low essential oil) from multiple C. winterianus biological replicates. Immediately flash-freeze in liquid nitrogen to preserve RNA integrity.

-

RNA Extraction: Pulverize frozen tissue and extract total RNA using a plant-specific kit (e.g., RNeasy Plant Mini Kit, Qiagen) incorporating a DNase treatment step to remove genomic DNA contamination.

-

Library Preparation: Assess RNA quality and quantity (e.g., using a Bioanalyzer). Prepare sequencing libraries from high-quality RNA (RIN > 8.0) using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq) to generate >20 million paired-end reads per sample.

-

Bioinformatic Analysis:

-

Perform quality control on raw reads (e.g., using FastQC) and trim adapters/low-quality bases.

-

Align reads to a reference genome or perform de novo transcriptome assembly if a genome is unavailable.

-

Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

-

Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes significantly upregulated in leaf tissue compared to root tissue.

-

Annotate differentially expressed genes against protein databases (e.g., NCBI nr, Swiss-Prot) to identify candidates with homology to known terpene synthases, oxidoreductases (including OYEs), and other relevant enzyme families.

-

-

Protocol 2: Functional Validation via Heterologous Expression

-

Causality and Objective: A gene's sequence homology suggests a function, but it does not prove it. To validate a candidate gene (e.g., a putative geraniol reductase), its encoded protein must be produced and tested for the specific catalytic activity in vitro. Heterologous expression in a microbial host like E. coli is a robust and widely-used system for obtaining sufficient quantities of active enzyme for biochemical assays.[12]

-

Step-by-Step Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from leaf cDNA using PCR. Clone the PCR product into a bacterial expression vector (e.g., pET-28a, which adds a polyhistidine tag for purification).

-

Host Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid.

-

Protein Expression: Grow the transformed bacteria in liquid culture to mid-log phase and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: Harvest the bacterial cells, lyse them, and purify the recombinant His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC).

-

Enzyme Assay:

-

Set up a reaction mixture containing a buffer (e.g., potassium phosphate, pH 7.0), the purified enzyme, the substrate (geraniol), and the required cofactor (NADPH).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate or hexane).

-

-

Product Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS). The definitive identification of this compound as a product, which is absent in control reactions (e.g., no enzyme or boiled enzyme), confirms the geraniol reductase activity of the candidate enzyme.

-

The workflow for gene discovery and validation is depicted below.

Caption: Experimental workflow for identifying and validating pathway genes.

Conclusion and Future Directions

The biosynthesis of this compound in Cymbopogon winterianus is a highly regulated process rooted in the plastidial MEP pathway. The pathway culminates in a direct, two-step conversion from the central monoterpene precursor, GPP, through geraniol to this compound, a reaction catalyzed sequentially by a geraniol synthase and a geraniol reductase. While the general framework is established, significant research opportunities remain. The precise identification and characterization of the specific C. winterianus geraniol synthase and reductase enzymes will provide critical tools for metabolic engineering. Understanding the transcriptional regulation that governs the expression of these key genes could unlock strategies to upregulate the entire pathway, leading to elite cultivars with enhanced this compound content and, consequently, higher-value essential oil.

References

- Comparative transcriptional analysis of metabolic pathways and mechanisms regulating essential oil biosynthesis in four elite Cymbopogon spp. PubMed.

- Inhibitors of Essential Oil Biosynthesis in Cymbopogon flexuosus Nees ex. Steud. Mutant cv. GRL-1 Leaves. Science Alert.

- Comparative transcriptional analysis of metabolic pathways and mechanisms regulating essential oil biosynthesis in four elite Cymbopogon spp. ResearchGate.

- Sustainable Biotechnological Production of this compound: Advances in Biosynthesis, Metabolic Engineering, and Applications. Preprints.org.

- 2 Mevalonate pathway for the biosynthesis of IPP and DMAPP. AAC... ResearchGate.

- Effects of Shading on the Production and Synthase Genes of Terpenoids in Cymbopogon citratus. 热带亚热带植物学报.

- Studies on the Differential Gene Expression of Terpenoid Biosynthesis Pathway from Wild Cymbopogon martinii (Roxb.). ResearchGate.

- Identification of enzymes responsible for the reduction of geraniol to this compound. PMC.

- Biological properties of functional flavoring produced by enzymatic esterification of this compound and geraniol present in Cymbopogon winterianus essential oil. PubMed.

- Overview of the mevalonate pathway. The mevalonate pathway is an... ResearchGate.

- Identification of enzymes involved in the biosynthesis of citronellal... ResearchGate.

- The methylerythritol phosphate pathway and its significance as a novel drug target. Unknown Source.

- Biosynthesis of monoterpenes in cymbopogon winterianus. 한국과학기술정보연구원.

- Essential oil biosynthesis and regulation in genus Cymbopogon. ResearchGate.

- The methylerythritol phosphate pathway as an oxidative stress sense and response system. Unknown Source.

- Metabolic profiling of the methylerythritol phosphate pathway reveals the source of post-illumination isoprene burst from leaves. PubMed.

- Mevalonate pathway. Wikipedia.

- Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis. PMC - NIH.

- MEP Pathway l Methyl Erythritol Phosphate Pathway l Deoxyxylulose Phosphate (DXP) Pathway. YouTube.

- Chiral gas chromatogram of limonene and linalool of Cymbopogon winterianus oil on DiEtBuSilb CDX (PS 086) column. ResearchGate.

- An Exploration of Cymbopogon nardus or Cymbopogon winterianus and its Oil. IJNRD.

- A role for the mevalonate pathway in early plant symbiotic signaling. PMC - NIH.

- Chromatogram of Cymbopogon winterianus oil in SE-52. ResearchGate.

- This compound biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes. PubMed.

- (PDF) Isolation of citronellal and geraniol from citronella ( Cymbopogon winterianus ) oil by vacuum fractional distillation: Effect of operating conditions on the separation. ResearchGate.

- Isolation of citronellal and geraniol from citronella (Cymbopogon winterianus) oil by vacuum fractional distillation: Effect of operating conditions on the separation. Biblioteka Nauki.

- Chemical profile of essential oil in four Cymbopogon species grown in southern Brazil. Genetics and Molecular Research.

Sources

- 1. The methylerythritol phosphate pathway and its significance as a novel drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 6. The methylerythritol phosphate pathway as an oxidative stress sense and response system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. [논문]Biosynthesis of monoterpenes in cymbopogon winterianus [scienceon.kisti.re.kr]

- 11. researchgate.net [researchgate.net]

- 12. Identification of enzymes responsible for the reduction of geraniol to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. geneticsmr.com [geneticsmr.com]

- 16. Comparative transcriptional analysis of metabolic pathways and mechanisms regulating essential oil biosynthesis in four elite Cymbopogon spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Data Interpretation for Citronellol Isomers (NMR, IR, MS)

An In-depth Technical Guide

Introduction: The Analytical Imperative in Isomer Differentiation

In the realms of flavor, fragrance, and pharmaceutical development, the precise structural identity of a molecule is paramount. Monoterpene alcohols like citronellol, and its geometric isomers geraniol and nerol, are foundational components in these industries. While they share the same molecular formula, C₁₀H₂₀O, their subtle structural differences—a chiral center in this compound versus E/Z isomerism in geraniol and nerol—lead to distinct biological and sensory properties. Consequently, the ability to unambiguously differentiate these isomers is not merely an academic exercise but a critical aspect of quality control, regulatory compliance, and the development of novel products.

This guide provides an in-depth exploration of three core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound and its key isomers. We will move beyond a simple recitation of data, focusing instead on the causality behind spectral differences and the strategic application of these methods to achieve definitive identification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy stands as the most powerful technique for the complete structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the molecular framework, including connectivity and stereochemistry.

Expertise & Experience: The Causality Behind Chemical Shifts

The key to differentiating isomers with NMR lies in understanding how subtle changes in electron density and spatial arrangement affect the local magnetic field around each nucleus. For this compound, geraniol, and nerol, the most informative regions of the NMR spectrum are those associated with the double bond, the alcohol functional group, and the adjacent methyl groups.

-

¹H NMR Spectroscopy: In proton NMR, the chemical shift (δ) of the vinylic proton (~5.1-5.4 ppm) is highly sensitive to the geometry of the double bond. Furthermore, the diastereotopic protons of the CH₂ group adjacent to the hydroxyl in this compound will exhibit distinct signals, a direct consequence of the nearby chiral center. In the achiral geraniol and nerol, these protons are enantiotopic and appear as a simple triplet. The methyl groups attached to the double bond in geraniol (the E-isomer) and nerol (the Z-isomer) experience different shielding effects, leading to noticeable differences in their chemical shifts.

-

¹³C NMR Spectroscopy: Carbon NMR provides a clearer picture of the carbon skeleton. The stereochemical arrangement significantly impacts the ¹³C chemical shifts due to the gamma-gauche effect. In nerol (Z-isomer), the C2-methyl group is sterically hindered by the C4-methylene group, causing an upfield shift (lower ppm) for the C2-methyl carbon compared to its counterpart in geraniol (E-isomer), where this steric compression is absent.

Data Presentation: Comparative NMR Data for this compound Isomers

The following table summarizes the characteristic chemical shifts for (+)-Citronellol, Geraniol, and Nerol. Data is compiled from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

| Atom/Group | (+)-Citronellol ¹H δ (ppm) | Geraniol ¹H δ (ppm) | Nerol ¹H δ (ppm) | (+)-Citronellol ¹³C δ (ppm) | Geraniol ¹³C δ (ppm) | Nerol ¹³C δ (ppm) |

| Vinylic H | ~5.10 | ~5.42 (t) | ~5.42 (t) | 124.7 | 123.8 | 123.9 |

| CH₂-OH | ~3.67 | ~4.15 (d) | ~4.10 (d) | 61.1 | 59.1 | 59.0 |

| Vinylic CH₃ (trans to chain) | ~1.68 | ~1.68 | ~1.76 | 17.6 | 17.7 | 25.7 |

| Vinylic CH₃ (cis to chain) | ~1.60 | ~1.60 | ~1.68 | 25.7 | 25.7 | 17.6 |

| Chiral CH | ~1.55 | - | - | 37.3 | - | - |

| Chiral CH-CH₃ | ~0.90 (d) | - | - | 19.5 | - | - |

Note: Spectra are typically recorded in CDCl₃. Shifts can vary slightly depending on solvent and concentration.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified isomer into a clean, dry vial.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 0.03% Tetramethylsilane, TMS). TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is validated by observing the sharp, symmetrical lineshape of the TMS signal.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 90° pulse angle, 2-second relaxation delay).

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative ratios of protons and calibrate the chemical shift scale to the TMS signal.

-

Visualization: Structural Basis of NMR Differentiation

This diagram illustrates the key structural features that differentiate the isomers and give rise to their unique NMR signatures.

Caption: Fig. 1: Key Structural Differentiators for NMR Analysis

Part 2: Infrared (IR) Spectroscopy: A Rapid Screen for Functional Groups

IR spectroscopy is a fast and reliable method for identifying the functional groups present in a molecule. While it is less powerful than NMR for distinguishing subtle isomeric differences, it serves as an essential tool for confirming the presence of the core alcohol and alkene moieties.[4]

Expertise & Experience: Interpreting Vibrational Frequencies

The absorption of infrared radiation excites specific molecular vibrations (stretching, bending). The frequency of these absorptions is characteristic of the bond type and its environment. For this compound and its isomers, two features are unmistakable:

-

O-H Stretch: A very strong and broad absorption in the region of 3200-3600 cm⁻¹ confirms the presence of the alcohol's hydroxyl group.[5][6][7] The broadening is a direct result of intermolecular hydrogen bonding.

-

C=C Stretch: A weaker absorption around 1665-1675 cm⁻¹ indicates the presence of the carbon-carbon double bond.[8]

-

C-H Stretches: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to sp³ C-H bonds, while a weaker absorption just above 3000 cm⁻¹ (3010-3040 cm⁻¹) corresponds to the sp² C-H bond of the alkene.[9]

While the "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations unique to the entire molecule, deconvoluting the subtle differences between isomers in this region is often impractical for routine identification.

Data Presentation: Key IR Absorptions

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Alkene (=C-H) | Stretching | 3010 - 3040 | Medium |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |

| Alkene (C=C) | Stretching | 1665 - 1675 | Medium to Weak |

| Alcohol (C-O) | Stretching | 1000 - 1260 | Strong |

Experimental Protocol: Acquiring a Liquid Film IR Spectrum

-

Preparation: Place one drop of the neat liquid sample onto the surface of a clean, polished salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate directly on top of the first, spreading the liquid into a thin, uniform film.

-

Acquisition: Place the salt plate assembly into the spectrometer's sample holder.

-

Measurement: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O. Then, acquire the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the salt plates with a dry, non-hydroxylic solvent (e.g., dichloromethane or hexane) immediately after use to prevent damage.

Visualization: IR Analysis Workflow

Caption: Fig. 2: Standard Workflow for IR Functional Group Analysis

Part 3: Mass Spectrometry (MS): Unraveling Molecular Mass and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and a fragmentation pattern that acts as a molecular fingerprint. For volatile compounds like terpenes, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, providing both separation of isomers in time and their individual mass spectra.[10]

Expertise & Experience: Decoding Fragmentation Pathways

Under Electron Ionization (EI), molecules are bombarded with high-energy electrons, forming a high-energy molecular ion (M⁺˙) that is prone to fragmentation. The resulting fragmentation pattern is predictable and highly reproducible.

-

Molecular Ion (M⁺˙): For this compound and its isomers, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 156, corresponding to the molecular weight of C₁₀H₂₀O.[11] However, for primary alcohols, this peak can be weak or entirely absent.

-

Loss of Water (M-18): A hallmark of alcohols in EI-MS is the facile loss of a water molecule, leading to a prominent peak at m/z 138 (156 - 18).[12]

-

Key Fragment Ions: The subsequent fragmentation of the C₁₀H₁₈⁺˙ ion and the molecular ion itself yields a series of characteristic ions. For this compound, the fragmentation pathway often involves cleavage at the branched carbon, leading to a very stable fragment at m/z 69, which is frequently the base peak (the most intense peak in the spectrum).[13] Other significant peaks are often observed at m/z 41, 55, 81, and 95, corresponding to various hydrocarbon fragments.[13][14]

While the mass spectra of this compound, geraniol, and nerol are very similar, minor differences in the relative intensities of these fragment ions can sometimes be used for differentiation, especially when analyzed within a comprehensive library database like that provided by NIST.[15]

Data Presentation: Major Fragment Ions

| Compound | Molecular Ion (M⁺˙) | [M-H₂O]⁺˙ | Base Peak | Other Key Fragments (m/z) |

| This compound | 156 (weak/absent) | 138 | 69 | 41, 55, 81, 95 |

| Geraniol | 156 (weak/absent) | 138 | 69 | 41, 81, 93 |

| Nerol | 156 (weak/absent) | 138 | 69 | 41, 81, 93 |

Data compiled from NIST Chemistry WebBook and other literature.[13][15]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent like hexane or dichloromethane.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms or HP-INNOWax).

-

The column is heated using a temperature program (e.g., start at 60°C, ramp to 240°C at 10°C/min) to separate the isomers based on their boiling points and interactions with the column's stationary phase. The retention time is a characteristic property used for identification.

-

-

MS Detection:

-

As each compound elutes from the GC column, it enters the MS ion source.

-

Molecules are ionized (typically via EI at 70 eV).

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

A detector records the abundance of each ion, generating a mass spectrum for each point in time.

-

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention times of the components. The mass spectrum corresponding to each chromatographic peak is then compared to a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for positive identification.[15]

Visualization: Primary Fragmentation of this compound

Caption: Fig. 3: Simplified EI-MS Fragmentation Pathway for this compound

Conclusion: A Synergistic Approach to Certainty

While each spectroscopic technique offers valuable insights, a definitive and robust identification of this compound isomers is best achieved through their synergistic application.

-

IR spectroscopy provides a rapid and unequivocal confirmation of the essential alcohol and alkene functional groups.

-

GC-MS offers chromatographic separation and provides the molecular weight and a characteristic fragmentation fingerprint for each isomer.

-

NMR spectroscopy (¹H and ¹³C) delivers the final, unambiguous proof of structure, elucidating the precise connectivity and stereochemistry that distinguishes (+/-)-citronellol from its geometric isomers, geraniol and nerol.

For researchers, scientists, and drug development professionals, mastering the interpretation of this collective data is fundamental. It ensures the chemical integrity of materials, validates synthetic pathways, and ultimately underpins the safety and efficacy of the final product.

References

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1]

-

Re3data.org: Spectral Database for Organic Compounds . (2023). [Link][2]

-

Introduction to the Spectral Data Base (SDBS) . AIST. [Link][3]

-

Wikipedia: Spectral Database for Organic Compounds . Wikimedia Foundation. [Link][16]

-

NIST Chemistry WebBook: this compound . National Institute of Standards and Technology. [Link][11]

-

NIST Chemistry WebBook: this compound (Gas Chromatography Data) . National Institute of Standards and Technology. [Link][17]

-

Chemistry LibreTexts: 12.8: Infrared Spectra of Some Common Functional Groups . [Link][5]

-

von Sydow, E. (1963). Mass Spectrometry of Terpenes. II. Monoterpene Alcohols . Acta Chemica Scandinavica, 17, 2504-2512. [Link][12]

-

PubChem: this compound . National Center for Biotechnology Information. [Link][18]

-

MCC Organic Chemistry: Infrared Spectra of Some Common Functional Groups . [Link][9]

-

OpenStax: 12.8 Infrared Spectra of Some Common Functional Groups . [Link][7]

-

El-Sayed, A. M., et al. (2021). Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential . Molecules, 26(16), 4936. [Link][13]

-

Gómez-Caravaca, A. M., et al. (2022). Extraction and Mass Spectrometric Characterization of Terpenes Recovered from Olive Leaves Using a New Adsorbent-Assisted Supercritical CO2 Process . Molecules, 27(3), 893. [Link][10]

-

Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns . [Link][14]

-

YouTube: Can IR Spectroscopy Distinguish Isomers? - Chemistry For Everyone . (2025). [Link][4]

-

YouTube: How To Distinguish Between Compounds Using IR Spectroscopy? - Chemistry For Everyone . (2025). [Link][19]

Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. Extraction and Mass Spectrometric Characterization of Terpenes Recovered from Olive Leaves Using a New Adsorbent-Assisted Supercritical CO2 Process | MDPI [mdpi.com]

- 11. This compound [webbook.nist.gov]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound [webbook.nist.gov]

- 16. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 17. This compound [webbook.nist.gov]

- 18. This compound | C10H20O | CID 8842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

A Technical Guide to the Stereospecific Olfactory Profiles of Citronellol Enantiomers

Abstract

Chirality, the property of molecular asymmetry, is a fundamental principle that profoundly influences sensory perception, particularly in the field of olfaction. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can elicit remarkably distinct aromatic profiles despite having identical chemical formulas. This guide provides an in-depth technical exploration of the enantiomers of citronellol, a naturally occurring acyclic monoterpenoid. We will examine the contrasting aromatic characteristics of (+)-citronellol and (-)-citronellol, delve into the biochemical and synthetic pathways governing their formation, elucidate the mechanisms of chiral recognition at the olfactory receptor level, and provide a validated protocol for their analytical separation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how stereochemistry dictates fragrance and biological activity.

Introduction: The Significance of Chirality in Olfaction

The human olfactory system is a highly sophisticated chemosensory apparatus capable of distinguishing between thousands of volatile molecules.[1] This discriminatory power extends to stereoisomers, where subtle differences in the three-dimensional arrangement of atoms can lead to significant changes in perceived scent.[2] Olfactory receptors, which are G-protein-coupled receptors (GPCRs) located in the nasal epithelium, are themselves chiral structures.[3][4] This inherent chirality allows them to interact differently with the enantiomers of a volatile compound, akin to a lock accommodating only one of two mirror-image keys.[1][2] This differential binding initiates distinct signal transduction pathways, ultimately leading the brain to perceive different smells.[3] The study of this compound provides a classic and compelling example of this principle, where its two enantiomers are cornerstone ingredients in the fragrance industry, valued for their separate and unique scent contributions.[5]

Aromatic Profiles of this compound Enantiomers

This compound (C₁₀H₂₀O) exists as two enantiomers: (R)-(+)-citronellol and (S)-(-)-citronellol.[6] Their distinct aromatic profiles are leveraged extensively in the perfumery, cosmetic, and food industries.[5][7]

| Parameter | (R)-(+)-Citronellol | (S)-(-)-Citronellol (Rhodinol) |

| Aromatic Profile | Characteristic citrus, lemony tang.[5] | Fresh, floral, clean rose scent.[5] |